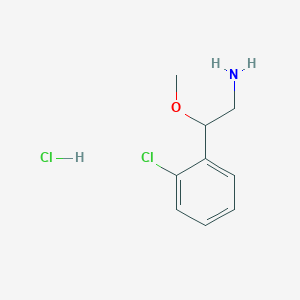
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPPC, is a heterocyclic aromatic compound with a molecular weight of 248.6 g/mol. It is a synthetic compound with a wide range of applications in the fields of pharmaceuticals and agrichemicals. CPPC is of interest due to its ability to act as an inhibitor of enzymes and its potential for use in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
CPPC has been the subject of numerous scientific studies in the fields of pharmaceuticals and agrichemicals. In pharmaceuticals, CPPC has been studied for its potential as an inhibitor of enzymes, such as choline acetyltransferase, tyrosine hydroxylase, and monoamine oxidase. In agrichemicals, CPPC has been studied for its potential as an insecticide and as an agent for controlling plant diseases.
Wirkmechanismus
The mechanism of action of CPPC is not fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. Additionally, CPPC is thought to act as an insecticide by disrupting the nervous system of the insect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CPPC are not well understood. However, it is known that CPPC is an enzyme inhibitor and is capable of disrupting the nervous system of insects. Additionally, CPPC has been studied for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPPC in laboratory experiments are that it is a synthetic compound that is relatively easy to synthesize and is relatively stable. Additionally, CPPC has a wide range of applications in the fields of pharmaceuticals and agrichemicals. The limitations of using CPPC in laboratory experiments are that its mechanism of action is not fully understood and that its biochemical and physiological effects are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on CPPC. These include further investigation into the mechanism of action of CPPC, further study of its biochemical and physiological effects, and further study of its potential as an inhibitor of enzymes and as an agent for controlling plant diseases. Additionally, further research could be conducted into the potential use of CPPC as an anti-inflammatory agent. Finally, further research could be conducted into the potential use of CPPC as an insecticide.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-7-4-8-15(9-14)20-11-13(10-18)16(19-20)12-5-2-1-3-6-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQSVFUTXIFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



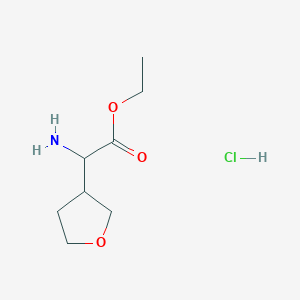
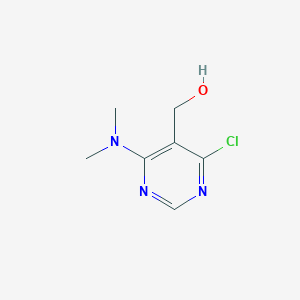
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)

![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)

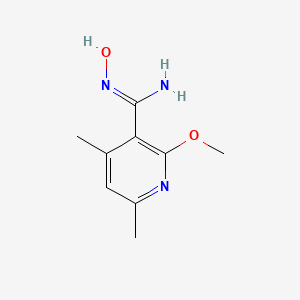
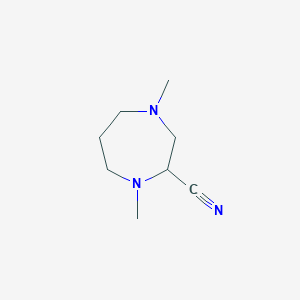



![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)

